molecular formula C14H11N7OS B2738924 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide CAS No. 1788561-04-5

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide

Cat. No.: B2738924
CAS No.: 1788561-04-5
M. Wt: 325.35
InChI Key: IWFXTIHUJNXMMH-UHFFFAOYSA-N
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Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide typically involves multiple steps, starting with the construction of the imidazo[2,1-b]thiazole core. One common approach is the sequential PdI2/KI-catalyzed oxidative aminocarbonylation-dearomative cyclization-aromatization process. This method utilizes simple and readily available building blocks such as N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires careful control of temperature, pressure, and reaction time to achieve consistent results. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent for treating cancer and other diseases. Its ability to target specific molecular pathways makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit key enzymes or receptors involved in cellular processes, leading to its anticancer and therapeutic properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Imidazo[2,1-b]thiazole derivatives

  • Benzothiazole derivatives

  • Pyrimidinyl-substituted imidazo[2,1-b]thiazole derivatives

Uniqueness: N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide stands out due to its unique structural features and its ability to target specific molecular pathways. Compared to other similar compounds, it exhibits distinct biological and chemical properties that make it a valuable candidate for various applications.

Biological Activity

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide is a novel compound that belongs to a class of imidazo[2,1-b]thiazole derivatives known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H11N7OSC_{14}H_{11}N_{7}OS, with a molecular weight of 325.35 g/mol. The structural components include an imidazo[2,1-b]thiazole moiety, a phenyl group, and a tetrazole ring, which are crucial for its biological activity.

Property Value
Molecular FormulaC₁₄H₁₁N₇OS
Molecular Weight325.35 g/mol
CAS Number1788561-04-5

Biological Activity Overview

Imidazo[2,1-b]thiazole derivatives have been extensively studied for their pharmacological properties, including:

  • Antitumor Activity : Several studies indicate that compounds containing imidazo[2,1-b]thiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values lower than standard chemotherapeutics such as doxorubicin .
  • Antimicrobial Activity : These compounds have demonstrated broad-spectrum activity against bacteria and fungi. The mechanism often involves the inhibition of specific enzymes or interference with cellular processes critical for pathogen survival .
  • Enzyme Inhibition : Research has shown that imidazo[2,1-b]thiazole derivatives can selectively inhibit carbonic anhydrase (CA) isoforms, particularly hCA II, which is implicated in tumor progression and other pathological conditions. The inhibition constants (K_i) for these compounds range from 57.7 to 98.2 µM against hCA II .

Antitumor Activity

A study evaluating the anticancer potential of imidazo[2,1-b]thiazole derivatives found that certain compounds exhibited strong cytotoxicity against A-431 and Jurkat cell lines. For example, one derivative had an IC50 value of 1.61 µg/mL against A-431 cells, indicating potent antitumor activity .

Antimicrobial Studies

In antimicrobial assays, this compound was tested against various bacterial strains, showing effective inhibition comparable to established antibiotics. The structure–activity relationship (SAR) analysis revealed that modifications in the phenyl or tetrazole groups significantly influenced antimicrobial potency .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound likely binds to active sites on enzymes such as carbonic anhydrase, altering their function and leading to downstream effects on cellular processes.
  • Cellular Uptake : Its complex structure may facilitate cellular uptake through passive diffusion or transporter-mediated mechanisms, enhancing its bioavailability and efficacy.

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N7OS/c22-13(8-21-9-15-18-19-21)16-11-4-2-1-3-10(11)12-7-20-5-6-23-14(20)17-12/h1-7,9H,8H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFXTIHUJNXMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)CN4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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